molecular formula C18H19N3O5S B4182513 1-(4-methyl-3-nitrobenzoyl)-4-(phenylsulfonyl)piperazine

1-(4-methyl-3-nitrobenzoyl)-4-(phenylsulfonyl)piperazine

Cat. No. B4182513
M. Wt: 389.4 g/mol
InChI Key: GGCHYXTVSQQKDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methyl-3-nitrobenzoyl)-4-(phenylsulfonyl)piperazine, also known as MNBP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBP is a piperazine derivative that has been synthesized through several methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 1-(4-methyl-3-nitrobenzoyl)-4-(phenylsulfonyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(4-methyl-3-nitrobenzoyl)-4-(phenylsulfonyl)piperazine has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. 1-(4-methyl-3-nitrobenzoyl)-4-(phenylsulfonyl)piperazine has also been shown to inhibit the activation of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-(4-methyl-3-nitrobenzoyl)-4-(phenylsulfonyl)piperazine has been shown to have several biochemical and physiological effects. 1-(4-methyl-3-nitrobenzoyl)-4-(phenylsulfonyl)piperazine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-(4-methyl-3-nitrobenzoyl)-4-(phenylsulfonyl)piperazine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-(4-methyl-3-nitrobenzoyl)-4-(phenylsulfonyl)piperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

1-(4-methyl-3-nitrobenzoyl)-4-(phenylsulfonyl)piperazine has several advantages for lab experiments. 1-(4-methyl-3-nitrobenzoyl)-4-(phenylsulfonyl)piperazine is a stable compound that can be easily synthesized in high yields. 1-(4-methyl-3-nitrobenzoyl)-4-(phenylsulfonyl)piperazine has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, 1-(4-methyl-3-nitrobenzoyl)-4-(phenylsulfonyl)piperazine has some limitations for lab experiments. 1-(4-methyl-3-nitrobenzoyl)-4-(phenylsulfonyl)piperazine is a relatively new compound, and its mechanism of action and physiological effects are not fully understood. 1-(4-methyl-3-nitrobenzoyl)-4-(phenylsulfonyl)piperazine also has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of 1-(4-methyl-3-nitrobenzoyl)-4-(phenylsulfonyl)piperazine. One direction is the development of new anticancer drugs based on the structure of 1-(4-methyl-3-nitrobenzoyl)-4-(phenylsulfonyl)piperazine. Another direction is the study of the potential applications of 1-(4-methyl-3-nitrobenzoyl)-4-(phenylsulfonyl)piperazine in the treatment of neurological disorders. Further studies are needed to fully understand the mechanism of action and physiological effects of 1-(4-methyl-3-nitrobenzoyl)-4-(phenylsulfonyl)piperazine. The development of new synthesis methods for 1-(4-methyl-3-nitrobenzoyl)-4-(phenylsulfonyl)piperazine and its derivatives could also lead to the discovery of new compounds with potential applications in various fields.

Scientific Research Applications

1-(4-methyl-3-nitrobenzoyl)-4-(phenylsulfonyl)piperazine has been studied extensively for its potential applications in various fields. One of the most promising applications of 1-(4-methyl-3-nitrobenzoyl)-4-(phenylsulfonyl)piperazine is in the treatment of cancer. 1-(4-methyl-3-nitrobenzoyl)-4-(phenylsulfonyl)piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new anticancer drugs. 1-(4-methyl-3-nitrobenzoyl)-4-(phenylsulfonyl)piperazine has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 1-(4-methyl-3-nitrobenzoyl)-4-(phenylsulfonyl)piperazine has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.

properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(4-methyl-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-14-7-8-15(13-17(14)21(23)24)18(22)19-9-11-20(12-10-19)27(25,26)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCHYXTVSQQKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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